5-Formylpyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
5-formylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,10,11) |
InChI Key |
OPRHSGVDJHYVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Formylpyridine 2 Sulfonamide
Retrosynthetic Analysis and Precursor Synthesis Strategies for the 5-Formylpyridine-2-sulfonamide Core
A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the carbon-sulfur bond of the sulfonamide and the carbon-carbon bond of the formyl group. This approach leads to key precursors, primarily di-substituted pyridines, which can be synthesized through various strategies. One plausible retrosynthetic pathway involves the disconnection of the sulfonamide group, leading to 2-chloro-5-formylpyridine or a related derivative as a key intermediate. The formyl group could be introduced from a precursor such as a hydroxymethyl or cyano group.
Another strategy involves the initial synthesis of a 2-aminopyridine (B139424) derivative, which can then be converted to the sulfonamide. The formyl group at the C-5 position can be introduced either before or after the formation of the sulfonamide, depending on the chosen synthetic route and the compatibility of the functional groups. The synthesis of the pyridine (B92270) core itself can be achieved through various condensation and cyclization reactions known in heterocyclic chemistry.
Direct and Optimized Synthetic Routes to this compound
The synthesis of this compound can be approached through several direct and optimized routes, each with its own set of advantages and challenges. These routes are heavily dependent on the regioselective functionalization of the pyridine ring and the sequential introduction of the sulfonamide and formyl groups.
Regioselective Functionalization of Pyridine Rings
The selective introduction of functional groups at the C-2 and C-5 positions of the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. rsc.org The presence of a directing group can influence the position of subsequent functionalization. For instance, starting with a 2-substituted pyridine, electrophilic substitution would likely occur at the C-3 or C-5 position.
Recent advancements have focused on direct C-H functionalization methods to avoid the need for pre-functionalized starting materials. nih.govchemrxiv.org For example, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov While not directly applicable to C-5 functionalization, this highlights the ongoing development of selective pyridine functionalization techniques. The 4,5-regioselective functionalization of 2-chloropyridines has also been identified as a viable strategy in the total synthesis of natural products, which could be adapted for the synthesis of the target compound. mdpi.com
Introduction and Manipulation of the Sulfonamide Moiety
The sulfonamide group is a key functional moiety in a wide range of pharmaceutical compounds. eurjchem.com Its introduction onto the pyridine ring can be achieved through several methods. A common approach involves the reaction of a sulfonyl chloride with an aminopyridine. eurjchem.com Therefore, a precursor such as 2-amino-5-formylpyridine could be reacted with a suitable sulfonyl chloride to yield the desired product.
Alternatively, the sulfonamide can be formed from a sulfonic acid derivative. The synthesis of pyridine-based sulfonamides has been explored for various biological applications, and the synthetic methods are well-established. acs.orgnih.gov The direct C-H sulfonylation of pyridines has also been reported, offering a more streamlined approach. chemrxiv.org This method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinic acid salt. chemrxiv.org
Formation of the Formyl Group at the C-5 Position
The introduction of a formyl group at the C-5 position of the pyridine ring can be accomplished through various formylation reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. rsc.orgresearchgate.net However, the electron-deficient nature of the pyridine ring can make direct formylation challenging. rsc.orgwikipedia.org
An alternative is the oxidation of a methyl or hydroxymethyl group at the C-5 position. For instance, 2-chloro-5-methylpyridine (B98176) can be oxidized to 2-chloro-5-formylpyridine, which can then be converted to the target compound. Another approach is the reduction of a cyano group at the C-5 position. The modification of the C-5 position of pyrimidine (B1678525) nucleosides, including formylation, has been extensively studied and provides valuable insights into analogous transformations on the pyridine ring. mostwiedzy.pl
Chemo- and Regioselectivity Considerations in the Synthesis of this compound Analogues
The synthesis of analogues of this compound requires careful consideration of chemo- and regioselectivity. The order of introduction of the functional groups is crucial to avoid unwanted side reactions and to ensure the desired substitution pattern. For example, the reactivity of the formyl group may necessitate the use of a protecting group during subsequent reaction steps.
The inherent reactivity of the pyridine ring, with its preference for nucleophilic attack at the C-2 and C-4 positions, must be managed to achieve selective functionalization at the C-5 position. rsc.org The use of directing groups and tailored reaction conditions are essential for controlling the regiochemical outcome of the synthesis. The development of regioselective C-H functionalization methods offers a powerful tool for the synthesis of specifically substituted pyridines. nih.govchemrxiv.orgmdpi.com
Advanced Methodologies for Derivatization from the this compound Scaffold
The this compound scaffold presents multiple opportunities for further derivatization to generate a library of analogues. The formyl group can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and conversion to an oxime or a Schiff base through condensation with hydroxylamines or primary amines, respectively. scielo.br These transformations allow for the introduction of diverse functional groups at the C-5 position.
Reaction of the Formyl Group (e.g., Schiff Base Formation, Oxime Formation, Reductions, Oxidations)
The aldehyde (formyl) functionality at the C-5 position of the pyridine ring is a primary site for chemical modification. It readily undergoes condensation reactions, reductions, and oxidations.
Schiff Base and Oxime Formation: The formyl group is highly susceptible to nucleophilic attack by primary amines, hydrazines, and hydroxylamines to form the corresponding imines (Schiff bases), hydrazones, and oximes. These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds. For instance, the condensation of various sulfonamides with pyridine aldehydes, such as 2-pyridinecarboxaldehyde (B72084), is a well-established method for synthesizing Schiff bases. nih.govscielo.brresearchgate.net This reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent like ethanol. scielo.br The resulting imine (C=N) bond is crucial for the biological activities of many sulfonamide derivatives. nih.govijprajournal.com Similarly, reaction with hydroxylamine (B1172632) or its salts leads to the formation of aldoximes. researchgate.netgoogle.comresearchgate.net
Reductions: The formyl group can be selectively reduced to a hydroxymethyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are effective for this transformation, converting the aldehyde to the corresponding primary alcohol. google.com More potent reducing agents, such as samarium diiodide (SmI₂) in the presence of water, have also been used for the reduction of pyridine derivatives. clockss.org
Oxidations: The aldehyde can be oxidized to a carboxylic acid group. This transformation can be achieved using various oxidizing agents. For example, the oxidation of formyl groups on heterocyclic rings to the corresponding carboxylic acids is a known process. wikipedia.orgresearchgate.net This conversion introduces a new functional group that can be used for further derivatization, such as amide bond formation.
Table 1: Reactions of the Formyl Group
| Reaction Type | Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂), Ethanol, Reflux | Imine (-CH=N-R) | scielo.brresearchgate.net |
| Oxime Formation | Hydroxylamine (NH₂OH), Neutral pH | Oxime (-CH=N-OH) | researchgate.netacs.org |
| Reduction | Sodium Borohydride (NaBH₄), Methanol | Hydroxymethyl (-CH₂OH) | |
| Oxidation | Standard Oxidizing Agents (e.g., K₂S₂O₈) | Carboxylic Acid (-COOH) | nih.gov |
N-Substitution Reactions of the Sulfonamide Nitrogen
The sulfonamide group (-SO₂NH₂) possesses an acidic proton on the nitrogen atom, which can be removed by a base, allowing for substitution reactions. This enables the synthesis of N-alkylated and N-arylated derivatives.
N-Alkylation: The sulfonamide nitrogen can be alkylated using various methods. A common approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, such as those based on manganese or iron. acs.orgionike.com This process is atom-economical as water is the only byproduct. ionike.com For example, various aryl and alkyl sulfonamides can be mono-N-alkylated in high yields using benzylic and primary aliphatic alcohols. acs.orgcardiff.ac.uk However, it has been noted that sulfonamides containing a pyridine ring may sometimes show low conversion in manganese-catalyzed reactions, potentially due to the pyridine nitrogen coordinating to and inhibiting the catalyst. acs.orgcardiff.ac.uk Another method involves a titanium tetrachloride (TiCl₄)-mediated reaction with ethers as the alkylating agents. researchgate.net
N-Arylation: The Chan-Lam cross-coupling reaction is a powerful method for the N-arylation of sulfonamides. This copper-catalyzed reaction typically employs arylboronic acids as the aryl source. rsc.orgthieme-connect.com The reaction conditions can often be tuned to achieve selective N-arylation. rsc.org For instance, the coupling of various amines, amides, and sulfonamides with arylboroxines can be efficiently catalyzed by simple copper salts in ethanol, often without the need for an external base. nih.gov This method provides a direct route to N-aryl sulfonamide derivatives. organic-chemistry.org
Table 2: N-Substitution of the Sulfonamide Group
| Reaction Type | Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|
| N-Alkylation | Alcohol (R-OH), Mn or Fe catalyst, Base (e.g., K₂CO₃), Heat | N-Alkyl Sulfonamide (-SO₂NHR) | acs.orgionike.com |
| N-Arylation | Arylboronic Acid (Ar-B(OH)₂), Cu catalyst, Base, Solvent | N-Aryl Sulfonamide (-SO₂NHAr) | rsc.orgthieme-connect.com |
Substituent Modifications on the Pyridine Ring System
Modifying the pyridine ring of this compound is challenging due to its electron-deficient nature, which is further exacerbated by the two electron-withdrawing formyl and sulfonamide groups. These groups deactivate the ring towards electrophilic aromatic substitution. uiowa.educhemicalbook.com Therefore, alternative strategies are required for functionalization.
Directed ortho-Metalation: A highly effective strategy for introducing substituents onto the pyridine ring is directed ortho-metalation (DoM). The sulfonamide group is a well-known directed metalating group (DMG), which can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C-3 position. clockss.org The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can cleanly generate the C-3 lithiated intermediate. clockss.org This powerful nucleophile can then be quenched with a wide variety of electrophiles (E⁺) to install a new substituent specifically at the C-3 position.
Research on pyridine-2-sulfonamides has demonstrated the utility of this approach. For example, direct ortho-metalation using TMPMgCl·LiCl, followed by trapping with electrophiles like TMSCl, I₂, or allyl bromide, has been used to produce a range of 3-functionalized pyridine-2-sulfonamides. researchgate.net This has been extended to one-pot ortho-functionalization-thiolation procedures to generate pyridine 2,3-disubstituted dithioethers. researchgate.net
Nucleophilic Aromatic Substitution (SₙAr): While the parent compound lacks a suitable leaving group for SₙAr, derivatives of the pyridine ring that contain a halogen (e.g., at the C-6 position) would be susceptible to nucleophilic attack. The electron-withdrawing nature of the formyl and sulfonamide groups would activate the ring towards such substitutions, allowing for the introduction of various nucleophiles. mdpi.comiust.ac.ir
Table 3: Pyridine Ring Modifications
| Reaction Type | Key Reagent/Strategy | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Directed ortho-Metalation | Organolithium Base (e.g., LDA), then Electrophile (E⁺) | C-3 | 3-Substituted-5-formylpyridine-2-sulfonamide | researchgate.netclockss.org |
| Nucleophilic Aromatic Substitution | Nucleophile (Nu⁻) on a halogenated precursor (e.g., 6-chloro derivative) | C-6 | 6-Substituted-5-formylpyridine-2-sulfonamide | mdpi.comiust.ac.ir |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Formylpyridine 2 Sulfonamide Derivatives
Elucidation of Pharmacophoric Requirements and Key Structural Elements for Biological Engagement
The biological activity of sulfonamide-based compounds is intrinsically linked to their ability to mimic the p-aminobenzoic acid (PABA) molecule, a critical substrate in the folic acid synthesis pathway of many microorganisms. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore, present in a multitude of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net For derivatives of 5-Formylpyridine-2-sulfonamide, the key structural elements essential for biological engagement include:
The Sulfonamide Moiety: This group is a primary hydrogen bond donor and acceptor, crucial for interacting with target enzymes. The nitrogen atom of the sulfonamide can be unsubstituted (primary sulfonamide) or substituted (secondary or tertiary sulfonamide), which significantly influences its binding properties and pharmacokinetic profile. researchgate.netmdpi.com
The Formyl Group (-CHO): The aldehyde at the 5-position of the pyridine (B92270) ring is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can significantly modulate the electronic character of the pyridine ring and offer an additional point of interaction with a receptor or enzyme active site.
The Aromatic System: The combination of the pyridine ring and any aryl groups attached to the sulfonamide nitrogen forms a larger aromatic system. This system can participate in π-π stacking and hydrophobic interactions within a binding pocket.
Pharmacophore models for related sulfonamide inhibitors often highlight the necessity of an aromatic sulfonamide part, a central linker, and another cyclic moiety. Conformational modeling suggests that a specific 'U' shape orientation between the sulfonamide's aromatic ring and another aryl ring can be crucial for potency and selectivity. ucl.ac.uk
Positional and Electronic Effects of Substituents on Molecular Recognition and Pre-clinical Activity
The placement and electronic nature of substituents on the this compound scaffold are critical determinants of its biological activity.
Substituents on the Sulfonamide Nitrogen: Alkylation or arylation of the sulfonamide nitrogen can drastically alter the compound's properties. In many classes of sulfonamides, substitution at this position is a key area for modification to enhance potency and selectivity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides, optimizing the sulfonamide substituent was a key strategy to improve the pharmacokinetic profile. nih.gov
Substituents on the Pyridine Ring: The formyl group at the 5-position exerts a strong electron-withdrawing effect. Introducing other substituents on the pyridine ring would further alter the electronic distribution. Studies on substituted pyridine complexes have shown that electron-withdrawing substituents can stabilize metal-ligand bonds, while electron-donating groups can weaken them. researchgate.net This principle can be extrapolated to the interaction of the pyridine nitrogen with biological targets like metal ions in metalloenzymes.
Positional Isomerism: The relative positions of the sulfonamide and formyl groups are critical. In the case of this compound, the sulfonamide is at a position ortho to the ring nitrogen, while the formyl group is at the meta position. Shifting these groups to other positions on the pyridine ring would create isomers with potentially different biological profiles due to changes in steric hindrance, electronic effects, and the ability to form intramolecular hydrogen bonds. For example, analysis of certain benzenesulfonamide (B165840) derivatives showed that having the sulfonamide moiety at the meta position relative to an oxadiazole ring was optimal for anticancer activity compared to a para-positioning. researchgate.netnih.gov
Conformational Analysis and its Impact on Biological Profiles
The three-dimensional conformation of a molecule dictates how it fits into a biological target's binding site. For this compound derivatives, conformational analysis is vital for understanding their biological profiles.
The rotational freedom around the S-C (pyridine) and S-N (sulfonamide) bonds allows the molecule to adopt various conformations. The preferred conformation is influenced by steric hindrance and electronic interactions between the substituents. Computational modeling can predict the lowest energy conformations. mdpi.com
A key conformational feature in many bioactive sulfonamides is the relative orientation of the two aromatic rings (the pyridine ring and any aryl substituent on the sulfonamide). A "U-shaped" conformation, where the two rings form intramolecular stacking interactions, has been identified as crucial for the potency and selectivity of certain γ-secretase inhibitors. ucl.ac.uk The ability of a this compound derivative to adopt such a specific conformation could be a determining factor for its activity against particular targets. The formyl group, due to its steric bulk and electronic properties, would play a significant role in influencing the conformational preferences of the molecule.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that govern activity.
The first step in building a QSAR model is to calculate a set of numerical descriptors that represent the physicochemical properties of the molecules. nih.gov For sulfonamide derivatives, a wide range of descriptors are employed: researchgate.netmdpi.comnih.gov
Quantum Mechanical Descriptors: These are calculated using methods like Density Functional Theory (DFT) and provide insights into the electronic properties of the molecule. nih.gov Common descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate and accept electrons.
Dipole moment: Indicates the polarity of the molecule.
Total energy and Entropy: Thermodynamic properties that describe the molecule's stability.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular surface area and volume.
Constitutional Descriptors: These include basic information like molecular weight and atom counts.
The table below shows examples of descriptors used in QSAR studies of sulfonamide derivatives.
| Descriptor Type | Descriptor Name/Symbol | Description |
| Quantum Chemical | HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| Quantum Chemical | LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| Quantum Chemical | Dipole Moment (µ) | A measure of the molecule's overall polarity. |
| Thermodynamic | Total Energy (Etotal) | The total electronic energy of the molecule at 0 K. |
| Thermodynamic | Entropy (S) | A measure of the disorder or randomness of the system. |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. |
| Geometrical | Polar Surface Area (PSA) | The surface area contributed by polar atoms, related to membrane permeability. |
Table generated based on information from multiple sources. nih.govjbclinpharm.org
A QSAR model is only useful if it is statistically robust and can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. researchgate.net Several statistical parameters are used to assess the quality and predictive power of a QSAR model: jbclinpharm.orgjbclinpharm.orgresearchgate.net
Coefficient of Determination (R²): This measures how well the regression model fits the observed data. A value closer to 1 indicates a better fit. A QSAR model is generally considered acceptable if R² > 0.6. jbclinpharm.orgjbclinpharm.org
Cross-validated R² (Q² or R²cv): This is a measure of the model's internal predictive ability, typically calculated using a "leave-one-out" (LOO) or "leave-many-out" (LMO) procedure. A Q² value > 0.5 is generally required for a model to be considered predictive. jbclinpharm.orgjbclinpharm.org
The difference between R² and Q²: A large difference (e.g., > 0.3) can suggest that the model is over-fitted and may not be reliable for predictions. jbclinpharm.orgjbclinpharm.org
Root Mean Square Error (RMSE): This indicates the deviation between predicted and actual values. A lower RMSE signifies a better model.
External Validation (R²pred): The most rigorous test of a QSAR model is its ability to predict the activity of an external set of compounds that were not used in the model's development. A high R²pred value confirms the model's external predictive power.
The table below summarizes key statistical parameters for validating QSAR models.
| Parameter | Symbol | Acceptance Criteria | Description |
| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit of the model to the training data. |
| Cross-validated R² | Q² | > 0.5 | Measures the internal predictive ability of the model. |
| R² - Q² Difference | R² - Q² | < 0.3 | Checks for overfitting of the model. |
| Fischer's Test | F | High value | Indicates the statistical significance of the model. |
| External Validation R² | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |
Table generated based on information from multiple sources. jbclinpharm.orgjbclinpharm.orgresearchgate.net
By developing and validating robust QSAR models for this compound derivatives, researchers can more efficiently screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted biological activity, accelerating the drug discovery process.
Molecular Mechanisms and Biological Target Interactions of 5 Formylpyridine 2 Sulfonamide Analogues in Vitro and Pre Clinical
Enzyme Inhibition Studies
The sulfonamide moiety is a key structural feature that enables these compounds to act as effective enzyme inhibitors. By mimicking substrates or binding to allosteric sites, they can selectively block the catalytic activity of various enzymes involved in critical physiological and pathological processes.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov In humans, 16 different isoforms have been identified, each with distinct cellular localization and physiological roles. mdpi.com The sulfonamide group is a classic inhibitor of CAs, binding to the zinc ion in the enzyme's active site. mdpi.com Analogues of 5-Formylpyridine-2-sulfonamide have been investigated for their ability to selectively inhibit specific CA isoforms, which is crucial for therapeutic applications such as antiglaucoma, diuretic, and anticancer treatments. nih.gov
The various isoforms, such as the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII, exhibit differences in their active site architecture. nih.gov These structural variations allow for the design of isoform-selective inhibitors. For example, studies on different series of heterocyclic sulfonamides have shown significant differences in their inhibitory potency against these four isoforms. Some compounds exhibit nanomolar inhibition constants (Kᵢ) and display high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic "housekeeping" isoforms hCA I and II. mdpi.commdpi.com This selectivity is often attributed to the "tail" of the sulfonamide molecule, which can form specific interactions with amino acid residues unique to the active site of each isoform. semanticscholar.org For instance, molecular docking studies have revealed that the selectivity profile of certain compounds depends on the specific amino acid composition of the enzyme's active site, which dictates the conformation and interactions of the inhibitor. nih.gov
| Compound/Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12.1 | 25 | 5.7 |
| Thiophene-2-sulfonamide Derivative | 683-4250 (Weak) | 16.7 (IC₅₀) | - | - |
| N-methyl pyrrole (B145914) disulfonamide | - | - | Active | Active |
| 4-Aryl-1,2,3-triazol-1-yl Derivative 8 | - | >10000 | 158.4 | 12.3 |
| 4-Aryl-1,2,3-triazol-1-yl Derivative 9 | - | >10000 | 258.6 | 13.8 |
| 4-Aryl-1,2,3-triazol-1-yl Derivative 10 | - | >10000 | 204.6 | 13.0 |
| 4-Aryl-1,2,3-triazol-1-yl Derivative 20 | - | >10000 | 114.7 | 12.6 |
Data compiled from multiple studies on various sulfonamide analogues. mdpi.commdpi.com Kᵢ = Inhibition constant; IC₅₀ = Half-maximal inhibitory concentration.
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels. nih.govnih.gov Overexpression of VEGFR-2 is common in many cancers, making it a key target for anti-angiogenic therapies. nih.govnih.gov Sulfonamide-based compounds have emerged as potent small-molecule inhibitors of VEGFR-2. nih.gov These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. semanticscholar.orgresearchgate.net
The development of sulfonamide analogues targeting VEGFR-2 has led to compounds with high potency, often in the nanomolar range. selleckchem.com Structure-activity relationship (SAR) studies have identified key structural features required for potent inhibition, including specific heterocyclic cores and substituent patterns that optimize interactions within the ATP-binding pocket. semanticscholar.org Some sulfonamide derivatives have been developed as multi-target inhibitors, simultaneously targeting VEGFR-2 and other kinases or enzymes like carbonic anhydrases, which presents a promising strategy to enhance efficacy and overcome drug resistance. nih.gov
| Compound/Analogue | Target Kinase | IC₅₀ (nM) |
| Vandetanib | VEGFR-2 | 40 |
| Vandetanib | VEGFR-3 | 110 |
| Vandetanib | EGFR | 500 |
| PD173074 | VEGFR-2 | 100-200 |
| SU5402 | VEGFR-2 | 20 |
| Ki20227 | VEGFR-2 | 12 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data is for representative multi-targeted sulfonamide and related kinase inhibitors. selleckchem.com
Analogues of pyridine (B92270) sulfonamide have also been investigated for their potential to modulate enzymes relevant to metabolic disorders and neurodegenerative diseases. nih.gov Inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, can help manage postprandial hyperglycemia in type-II diabetes. researchgate.net Certain pyridine carbohydrazide (B1668358) derivatives have demonstrated potent in vitro inhibitory activity against yeast α-glucosidase, with some compounds being more active than the reference drug acarbose. nih.gov
Furthermore, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Novel pyridine sulfonamide derivatives have shown promising inhibitory potential against both AChE and BChE. nih.gov Molecular modeling studies suggest these compounds can bind effectively to the active sites of these enzymes, highlighting their potential as dual-acting agents for managing both diabetes and Alzheimer's disease. nih.gov
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) |
| Pyridine carbohydrazide derivative 4a | α-Glucosidase | 15.10 ± 0.10 |
| Pyridine carbohydrazide derivative 4a | Acetylcholinesterase (AChE) | 1.16 ± 0.01 |
| Pyridine carbohydrazide derivative 4a | Butyrylcholinesterase (BChE) | 1.45 ± 0.05 |
| Acarbose (Reference) | α-Glucosidase | 38.25 ± 0.12 |
| Compound 10q (pyrimidine-5-carboxamide) | Acetylcholinesterase (AChE) | 0.88 ± 0.78 |
| Compound 10q (pyrimidine-5-carboxamide) | Butyrylcholinesterase (BChE) | 10.0 ± 1.30 |
Data from studies on pyridine sulfonamide and related carboxamide analogues. nih.govnih.gov
In the folate biosynthetic pathway, essential for the synthesis of nucleic acids, sulfonamide drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov They are structural analogues of the natural substrate, para-aminobenzoic acid (pABA), and compete with it for binding to the DHPS active site. nih.gov This inhibition blocks the synthesis of dihydropteroate, a precursor to folate, leading to a bacteriostatic effect. wikipedia.org
Dihydrofolate reductase (DHFR) is another crucial enzyme in this pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govcnr.it Researchers have designed dual-inhibitor molecules that combine the inhibitory activities for both DHPS and DHFR into a single compound. For example, N-sulfonamide 2-pyridone derivatives have been synthesized and shown to potently inhibit both enzymes simultaneously. nih.gov Docking studies have shown that such dual inhibitors can occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the active site of DHFR, representing a strategy to combat bacterial drug resistance. nih.govcnr.it
| Compound/Analogue | Target Enzyme | IC₅₀ (µg/mL) |
| N-sulfonamide 2-pyridone 11a | DHPS | 2.76 |
| N-sulfonamide 2-pyridone 11a | DHFR | 0.20 |
| N-sulfonamide 2-pyridone 3b | DHPS | 4.10 |
| N-sulfonamide 2-pyridone 3b | DHFR | 0.85 |
| N-sulfonamide 2-pyridone 5a | DHPS | 3.85 |
| N-sulfonamide 2-pyridone 5a | DHFR | 0.70 |
Data for representative dual DHPS/DHFR inhibitors. nih.gov
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development. researchgate.netarizona.edumdpi.com Inhibition of Mpro blocks the processing of viral polyproteins, thereby halting viral replication. mdpi.comnih.gov Several sulfonamide-based compounds have been identified or designed as inhibitors of SARS-CoV-2 Mpro. For instance, 9-fluorenone-based sulfonamide derivatives have been synthesized and evaluated, with some showing dual inhibitory activity against both the main protease (Mpro) and the papain-like protease (PLpro), another key viral enzyme. researcher.life These compounds have demonstrated the ability to suppress SARS-CoV-2 replication in cell-based assays, indicating their potential as antiviral candidates. researcher.life
| Compound/Analogue | Target Protease | IC₅₀ (µM) | Antiviral IC₅₀ (µM) |
| 9-fluorenone sulfonamide 3e | Mpro | 23 ± 3.4 | 13.4 ± 0.28 |
| 9-fluorenone sulfonamide 3e | PLpro | 6.33 ± 0.5 | 13.4 ± 0.28 |
| 9-fluorenone sulfonamide 3h | PLpro | 5.94 ± 1.0 | 18.2 ± 3.2 |
| Boceprevir | Mpro | 4.13 - 8.0 | 1.31 - 15.57 |
| Calpain Inhibitor XII | Mpro | 0.45 | 0.49 |
Data for representative sulfonamide-based and other Mpro inhibitors. nih.govresearcher.life
Receptor Binding and Ligand-Target Recognition Assessments
Understanding the specific molecular interactions between a ligand and its target protein is fundamental to rational drug design. For sulfonamide analogues, techniques like X-ray crystallography and computational molecular docking have provided detailed insights into their binding modes. nih.govnih.gov
Studies using model protein systems, such as FK506-binding protein 12 (FKBP12), have deconstructed the binding contributions of the sulfonamide functional group. nih.gov High-resolution cocrystal structures reveal that the sulfonamide oxygens are a key binding motif, often engaging in highly conserved CH···O=S interactions with the protein. nih.gov The sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygens act as hydrogen bond acceptors, forming a network of interactions that anchor the ligand in the binding pocket.
In the context of carbonic anhydrase inhibition, docking studies show that the sulfonamide group coordinates directly with the catalytic zinc ion in the active site. nih.govmdpi.com The selectivity between different CA isoforms is determined by how the rest of the inhibitor molecule (the "tail") interacts with the variable amino acid residues lining the active site cavity. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic contacts, which collectively determine the binding affinity and specificity of the inhibitor for a particular isoform. nih.gov This detailed structural information illuminates the protein interaction potential of sulfonamides and aids in the rational design of new, more potent, and selective therapeutic agents. nih.gov
Endothelin-A Receptor Binding
While specific binding data for this compound with the Endothelin-A (ETA) receptor is not extensively documented in publicly available research, the broader class of sulfonamide-containing molecules has been established as a significant pharmacophore in the development of endothelin receptor antagonists. The sulfonamide moiety is crucial for the binding of these antagonists to endothelin receptors. nih.gov Structural analyses have revealed that this group often interacts with positively charged residues within the transmembrane binding pocket of the receptor. nih.gov
Research into endothelin receptor antagonists has led to the development of various sulfonamide-based compounds, including dual ETA/ETB receptor antagonists and selective ETA receptor antagonists. nih.govmedchemexpress.com For instance, bosentan, a dual antagonist, and related analogues feature a central pyrimidine (B1678525) structure with a sulfonamide substituent that is critical for receptor binding. nih.gov The negatively charged nature of the sulfonamide group is a common feature among many endothelin receptor antagonists, suggesting its importance in the electrostatic interactions necessary for high-affinity binding. nih.gov Patents have been filed for N-heteroaryl-pyridinesulfonamide derivatives, indicating their potential as endothelin antagonists, further supporting the role of the pyridine-sulfonamide scaffold in targeting the endothelin system. frontiersin.org
Neuronal Nicotinic Acetylcholine (B1216132) Receptor Interactions
The direct interaction of this compound analogues with neuronal nicotinic acetylcholine receptors (nAChRs) is an area with limited specific research. However, the broader class of arylsulfonamides has been investigated for its modulatory effects on these receptors. Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for fast neurotransmission in the central and peripheral nervous systems. mdpi.com
Some arylsulfonamide derivatives have been identified as positive allosteric modulators (PAMs) of α7 nAChRs. mdpi.com These PAMs bind to a site on the receptor that is distinct from the acetylcholine binding site and can enhance the receptor's response to agonists. For example, the arylsulfonamide compound RO5126946 has been shown to increase the peak amplitude of agonist-evoked currents and delay receptor desensitization. mdpi.com This suggests that the sulfonamide moiety, in the context of an appropriate aromatic scaffold, can influence the conformational changes associated with nAChR gating. The pyridine ring in this compound is a key component of nicotine, the primary agonist of nAChRs, and is known to form a critical hydrogen bond within the receptor's binding site. acs.orgnih.govnih.gov This highlights the potential for pyridine-containing sulfonamides to interact with nAChRs, although further research is needed to elucidate the specific nature of this interaction.
P2Y Receptor Subtype Modulation
Specific studies on the modulation of P2Y receptor subtypes by this compound are not widely available. P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides and are involved in a wide range of physiological processes. nih.gov However, research into antagonists for various P2Y receptor subtypes has revealed that sulfonamide-containing compounds can exhibit activity.
Protein-Protein Interaction (PPI) Disruption and Modulation (e.g., Bcl-2 Proteins)
While there is no direct evidence of this compound disrupting Bcl-2 protein-protein interactions, related heterocyclic sulfonamides have been developed as antagonists of anti-apoptotic Bcl-2 family proteins. These proteins are central regulators of apoptosis, and their inhibition can restore the natural cell death process in cancer cells. chemdiv.com The anti-apoptotic members of the Bcl-2 family, such as Bcl-2 and Bcl-xL, possess a surface groove to which the BH3 domains of pro-apoptotic proteins bind. Small molecules that mimic these BH3 domains can competitively inhibit this interaction, leading to apoptosis. nih.gov
Research has led to the development of pyrazole (B372694) and pyrimidine phenylacylsulfonamides as potent dual antagonists of Bcl-2 and Bcl-xL. nih.gov These compounds were designed to bind to the hydrophobic pockets within the BH3-binding groove. nih.gov Although structurally distinct from a pyridine-2-sulfonamide, the presence of a sulfonamide group in these active compounds suggests its potential role in interacting with the Bcl-2 family of proteins. Furthermore, some novel Bcl-2 inhibitors have been designed to specifically disrupt the interaction between Bcl-2 and Beclin 1, a key interaction in the regulation of autophagy. nih.gov
Nucleic Acid Interactions and DNA Binding Studies
The interaction of this compound with nucleic acids has not been extensively characterized. However, studies on related pyridine and sulfonamide-containing compounds suggest potential for DNA binding. For instance, 2-Methylpyridine-1-ium-1-sulfonate, a related pyridine derivative, has been shown through molecular docking studies to have a considerable affinity for interacting with the minor groove of calf thymus DNA (ctDNA). nih.gov
Furthermore, synthetic peptides containing a pyridine-2-carboxamide moiety have been designed to bind to specific DNA sequences in the minor groove as dimeric complexes. nih.gov The binding affinities of these compounds to various DNA sequences have been determined, as shown in the table below.
| Compound | DNA Binding Site | Binding Affinity (Ka, M-1) |
|---|---|---|
| Pyridine-2-carboxamidonetropsin (2-PyN) | 5'-TTTTT-3' | 2.3 x 105 |
| Pyridine-2-carboxamidonetropsin (2-PyN) | 5'-TGTCA-3' | 2.7 x 105 |
These studies indicate that the pyridine ring can play a significant role in DNA recognition and binding. The mode of interaction for some metal complexes of 2-formylpyridine derivatives with DNA has been suggested to be through intercalation. mdpi.com Covalent inhibitors containing a 2-sulfonyl/sulfonamide pyrimidine scaffold have also been shown to be noncompetitive with respect to DNA in their interaction with the WRN protein. researchgate.net
Cellular Pathway Perturbations (in cell line models)
Induction of Apoptosis and Cell Cycle Modulation
Analogues of this compound have demonstrated the ability to induce apoptosis and modulate the cell cycle in various cancer cell lines. A pyridinesulfonamide derivative, FD268, was found to suppress cell proliferation and induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov Mechanistic studies revealed that FD268 induces a G2/M phase cell cycle arrest in MOLM-16 cells and promotes caspase-3-dependent apoptosis in HL-60 cells. nih.gov
Similarly, 2-Methylpyridine-1-ium-1-sulfonate has been shown to induce cell cycle arrest and apoptosis in gastric (AGS) and colon (Caco-2) cancer cell lines. nih.gov This compound caused an arrest in the G1 and G2/M phases in AGS cells and in the G1 and S phases in Caco-2 cells. nih.gov The induction of apoptosis was confirmed by an increase in the Bax/Bcl-2 ratio. nih.gov
Another study on a pyrimidine sulfonamide derivative, PS14, showed that it induced apoptosis in HeLa, HCT-116, A-549, and HepG2 cancer cell lines and primarily blocked the cell cycle in the S phase. nih.gov The table below summarizes the effects of some pyridine-sulfonamide analogues on the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle |
|---|---|---|
| FD268 | MOLM-16 (AML) | G2/M phase arrest |
| 2-Methylpyridine-1-ium-1-sulfonate | AGS (Gastric Cancer) | G1 and G2/M phase arrest |
| 2-Methylpyridine-1-ium-1-sulfonate | Caco-2 (Colon Cancer) | G1 and S phase arrest |
| PS14 | HeLa, HCT-116, A-549, HepG2 | S phase arrest |
The induction of apoptosis by these compounds is often mediated through the activation of caspases. For instance, the pyridinesulfonamide derivative FD268 was shown to induce caspase-3-dependent apoptosis. nih.gov
Reactive Oxygen Species (ROS) Generation
In the context of related heterocyclic sulfonamides, certain pyrimidine-sulfonamide hybrids have been investigated for their anticancer properties, revealing a mechanism that involves the generation of Reactive Oxygen Species (ROS). nih.gov In vitro studies on these hybrids demonstrated their ability to induce apoptosis in cancer cell lines. This apoptotic process was linked to the generation of ROS and the alteration of the mitochondrial membrane potential. nih.gov While this research was conducted on cancer cells and with pyrimidine-sulfonamide structures, it highlights a potential molecular mechanism for sulfonamide-containing heterocyclic compounds that could be relevant to other biological activities. The accumulation of reactive metabolites from some antimicrobial sulfonamides is thought to contribute to the formation of ROS, which can cause cellular damage and induce cell death. nih.gov
It is important to note that direct studies on this compound and its specific analogues concerning ROS generation in the context of antiviral or other activities are not extensively documented in the reviewed literature. However, the findings from related sulfonamide compounds suggest that the potential for ROS generation is a molecular mechanism that warrants consideration in the biological evaluation of this class of molecules.
Antiviral Mechanisms (e.g., Chikungunya, Zika, Influenza, Coxsackievirus B3)
While specific antiviral mechanisms for this compound have not been detailed, research on structurally related pyridine and pyrimidine sulfonamide analogues provides insights into their potential modes of action against various viruses.
Chikungunya Virus (CHIKV)
Analogues of pyridine and pyrimidine sulfonamides have shown inhibitory effects against Chikungunya virus in preclinical studies. One class of compounds, N-ethyl-6-methyl-2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine and its analogues, have been identified as potent and selective inhibitors of CHIKV. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize their antiviral activity and reduce cytotoxicity. nih.gov Additionally, other pyridine-containing compounds, such as Picolinic acid, have been found to target the hydrophobic region of the CHIKV capsid protein, which could interfere with virus assembly and budding. nih.govsemanticscholar.org Naphthoquinone derivatives bearing a sulfonamide group have also been synthesized and evaluated for their anti-CHIKV activity, with some compounds showing potent inhibition and virucidal effects. scielo.br
Zika Virus (ZIKV)
The antiviral strategies against Zika virus have explored various molecular targets. For compounds structurally related to this compound, pyrimidine analogues have been identified as potential inhibitors. One study highlighted previous work on pyrimidine analogs as entry inhibitors of the virus. nih.gov The viral envelope (E) protein is a key target for such entry inhibitors. nih.gov The viral life cycle of ZIKV involves attachment to host cell receptors, receptor-mediated endocytosis, and fusion of viral and endosomal membranes, all of which are potential steps for inhibition. mdpi.commdpi.com
Influenza Virus
Research into anti-influenza agents has included the development of pyridine and pyrimidine C-nucleosides as analogues of the broad-spectrum antiviral drug Favipiravir (T-705). nih.govresearchgate.net Favipiravir's mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov Therefore, it is plausible that pyridine and pyrimidine sulfonamide analogues could exert their anti-influenza activity through a similar mechanism by targeting the viral polymerase complex. nih.gov
Coxsackievirus B3 (CVB3)
For Coxsackievirus B3, a member of the enterovirus family, a series of 4-substituted sulfonamidobenzoic acid derivatives have been synthesized and evaluated. researchgate.netnih.gov These compounds are believed to act as capsid binders. researchgate.netnih.gov By binding to a hydrophobic pocket in the viral capsid protein VP1, these inhibitors stabilize the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm. nih.gov Thermostability assays with these sulfonamide derivatives showed that they increase the temperature required for heat inactivation of the virus, supporting the capsid-binding mechanism. researchgate.netnih.gov
Table of Antiviral Activity of this compound Analogues and Related Compounds
| Compound Class/Analogue | Virus | Proposed Mechanism of Action | In Vitro/Pre-clinical Model | Reference |
| Pyrimidine-sulfonamide hybrids | - | Induction of apoptosis via ROS generation | Cancer cell lines | nih.gov |
| N-ethyl-6-methyl-2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine analogues | Chikungunya Virus | Potent and selective inhibition (mechanism under investigation) | - | nih.gov |
| Picolinic acid (Pyridine-containing) | Chikungunya Virus | Binds to the hydrophobic region of the capsid protein | - | nih.govsemanticscholar.org |
| Naphthoquinone sulfonamides | Chikungunya Virus | Inhibition of viral replication, virucidal effect | Vero cells | scielo.br |
| Pyrimidine analogues | Zika Virus | Entry inhibition (targeting envelope protein) | - | nih.gov |
| Pyridine and Pyrimidine C-nucleosides | Influenza Virus | Inhibition of RNA-dependent RNA polymerase | MDCK cells | nih.govresearchgate.net |
| 4-Substituted sulfonamidobenzoic acid derivatives | Coxsackievirus B3 | Capsid binding, stabilization of the viral capsid | Vero cells | researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic properties.
DFT calculations are widely employed to elucidate the electronic structure of sulfonamide-containing molecules. uj.ac.za The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For 5-Formylpyridine-2-sulfonamide, the oxygen atoms of the formyl and sulfonamide groups, along with the nitrogen of the pyridine (B92270) ring, are expected to be electron-rich, while the hydrogen atoms of the sulfonamide group are electron-poor.
Reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This analysis helps in understanding the molecule's interaction with other chemical species. The electronic structure of N-heterocyclic arenesulfonamides has been explored using DFT, revealing insights into tautomeric preferences which can be influenced by solvent polarity. rsc.org
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of typical descriptors derived for sulfonamide derivatives; specific values for this compound would require dedicated calculation.)
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability |
| Electronegativity (χ) | The power of an atom to attract electrons | Measures the overall reactivity |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measures stability and reactivity |
| Chemical Softness (S) | The reciprocal of hardness | Measures the molecule's polarizability |
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational methods can be used to explore the potential energy surface of this compound to identify its most stable conformers. Studies on related molecules like 2-pyridinecarboxaldehyde (B72084) have shown that the orientation of the formyl group relative to the pyridine ring (s-trans vs. s-cis) is a key conformational feature. nih.govresearchgate.net DFT calculations can predict the energy barriers for rotation around single bonds, such as the bond connecting the formyl group to the pyridine ring and the bond between the ring and the sulfonamide group.
For sulfonamides, the steric and electronic interactions between the sulfonamide group and adjacent functionalities enforce specific spatial arrangements. nih.gov By calculating the relative energies of different isomers and conformers, researchers can determine the most likely structures to be present under physiological conditions, which is crucial information for understanding how the molecule interacts with biological targets. researchgate.net
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding ligand-protein interactions at the atomic level. nih.gov
Docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. For sulfonamide derivatives, a primary target is often the enzyme carbonic anhydrase, where the sulfonamide moiety coordinates with a zinc ion in the active site. nih.gov
The analysis of the docked pose reveals specific interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: Formed between donor and acceptor atoms (e.g., the sulfonamide NH₂ with protein backbone or side-chain atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Simulations of various sulfonamides docked into protein active sites have shown that specific amino acid residues play key roles in anchoring the ligand. nih.govnih.gov
Table 2: Example of Predicted Interactions for a Sulfonamide Inhibitor in a Protein Active Site (Note: This table is a generalized representation based on common findings in sulfonamide docking studies.)
| Compound Moiety | Interaction Type | Interacting Protein Residue(s) | Predicted Binding Energy (kcal/mol) |
| Sulfonamide Group | Metal Coordination, H-Bond | Zn²⁺, Thr199, Gln92 | -8.5 |
| Pyridine Ring | π-π Stacking, Hydrophobic | His94, Val121, Leu198 | |
| Formyl Group | H-Bond | Asn67 |
The insights gained from molecular docking are pivotal for the rational design of new analogues with improved potency and selectivity. By identifying which parts of the this compound molecule are essential for binding and which regions can be modified, chemists can make targeted structural changes. For example, if a particular region of the binding pocket is found to be hydrophobic, adding a nonpolar group to the corresponding part of the ligand could enhance binding affinity. This structure-based drug design approach has been successfully used to develop more potent inhibitors for various targets. nih.gov
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. rsc.org
By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it changes its conformation or dissociates. mdpi.com A key metric used to assess stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD value for the ligand and protein backbone suggests a stable binding mode. mdpi.com MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). rsc.org These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. unipr.it
Virtual Screening and De Novo Drug Design Approaches
Virtual screening and de novo drug design represent two powerful computational strategies for identifying and optimizing novel drug candidates. These approaches leverage the structural information of either known active ligands or the biological target to explore vast chemical spaces and design molecules with desired pharmacological properties.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling, a key LBVS technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. For a compound like this compound, a pharmacophore model could be developed based on known inhibitors of a particular enzyme, defining the spatial relationships between the pyridine nitrogen, the formyl oxygen, and the sulfonamide group. This model can then be used to screen large compound databases to find novel molecules that match the pharmacophoric features and are, therefore, potential leads.
Structure-Based Virtual Screening (SBVS) , on the other hand, is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS method, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. In the context of this compound, if the structure of its target enzyme is known, docking simulations can be performed to predict how the molecule fits into the active site. These simulations can reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues, or pi-stacking interactions involving the pyridine ring. The results of docking studies are often scored based on the predicted binding energy, allowing for the ranking of potential inhibitors. For instance, studies on related pyridine acyl sulfonamide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors have utilized docking simulations to determine the probable binding model within the enzyme's active site. drugbank.com Similarly, molecular docking has been employed to study pyridine-based sulfonamides as potential antidiabetic agents by investigating their binding to porcine pancreatic alpha-amylase. eurjchem.com
The following table illustrates typical data obtained from molecular docking studies of substituted pyridine sulfonamide derivatives against a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |
| Compound A (5-acetylpyridine-2-sulfonamide) | -8.5 | Arg120, Tyr355, His94 | 0.5 |
| Compound B (5-chloropyridine-2-sulfonamide) | -7.9 | Arg120, Phe430, Leu198 | 1.2 |
| Compound C (5-methylpyridine-2-sulfonamide) | -7.2 | Arg120, Tyr355, Val121 | 3.5 |
| This compound | -8.2 | Arg120, Tyr355, His94 | 0.8 |
This is a hypothetical data table for illustrative purposes.
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the discovery of new drug leads. This approach involves screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly to the target protein. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The pyridine sulfonamide scaffold is an attractive starting point for FBDD due to its presence in numerous bioactive compounds and its ability to form key interactions with various biological targets. nih.gov
The process of FBDD typically begins with the screening of a fragment library, which may contain pyridine and sulfonamide-containing molecules, against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment, such as a simple pyridine sulfonamide, is identified as a binder, its binding mode and affinity are characterized.
The subsequent step involves growing the fragment hit into a more potent lead compound. This can be achieved through several strategies:
Fragment Growing: Extending the fragment by adding new chemical functionalities to explore and occupy adjacent binding pockets on the protein surface.
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the protein.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
The pyridine sulfonamide moiety can serve as a core fragment that is elaborated upon. For example, the sulfonamide group can act as a key hydrogen-bonding anchor within the active site, while the pyridine ring can be modified with various substituents to enhance potency and selectivity. The formyl group at the 5-position of this compound, for instance, could be a starting point for chemical elaboration in an FBDD campaign.
The table below provides an example of how fragment evolution in an FBDD program might progress, starting from a simple pyridine sulfonamide core.
| Fragment/Compound | Molecular Weight (Da) | Binding Affinity (Kd) (mM) | Ligand Efficiency (LE) |
| Pyridine-2-sulfonamide (Fragment Hit) | 158 | 1.5 | 0.35 |
| 5-Methylpyridine-2-sulfonamide | 172 | 0.8 | 0.36 |
| This compound | 186 | 0.4 | 0.38 |
| Lead Compound (Grown from this compound) | 320 | 0.01 | 0.42 |
This is a hypothetical data table for illustrative purposes.
Advanced Analytical and Spectroscopic Characterization of 5 Formylpyridine 2 Sulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of 5-Formylpyridine-2-sulfonamide and its analogs in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals and provides crucial information about the connectivity and spatial relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of sulfonamide derivatives, the aromatic protons typically appear in the region between 6.51 and 7.70 ppm. The proton of the sulfonamide –SO₂NH– group is observed as a singlet peak, often found in the range of 8.78 to 10.15 ppm. For this compound, the aldehyde proton (–CHO) would be expected to resonate at a significantly downfield chemical shift, typically above 9.5 ppm, due to the strong deshielding effect of the carbonyl group.
The ¹³C NMR spectra provide complementary information. The carbon atom of a carbonyl group in an amide has been observed around 169.4 ppm. The signals for the aromatic carbons in sulfonamide derivatives are typically found within the range of approximately 110 to 160 ppm. The specific chemical shifts are influenced by the nature and position of substituents on the pyridine (B92270) ring.
| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Aromatic-H | 6.51 - 7.70 | Aromatic-C | 110 - 160 |
| -SO₂NH-H | 8.78 - 10.15 | Carbonyl-C (Amide) | ~169.4 |
| Aldehyde-H | >9.5 | Aldehyde-C | >180 |
Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the aldehyde proton signal would show a cross-peak with the aldehyde carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This experiment is crucial for piecing together the molecular skeleton. For example, the aldehyde proton of this compound would be expected to show correlations to the C5 and C6 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This technique is particularly useful for determining the conformation and stereochemistry of molecules. For derivatives of this compound, NOESY can reveal through-space interactions between substituents and the pyridine ring protons.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
In the positive ion mode ESI-MS of aromatic sulfonamides, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), resulting in an [M+H-64]⁺ ion. This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring. The exact mass of the molecular ion and its fragment ions, as determined by HRMS, can be used to confirm the molecular formula and provide evidence for the proposed structure.
| Technique | Information Provided | Relevance to this compound |
| HRMS | Highly accurate mass-to-charge ratio (m/z) | Determination of elemental composition. |
| ESI-MS | Molecular weight information (often as [M+H]⁺) | Confirmation of molecular weight and study of fragmentation patterns. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands for the key functional groups.
The sulfonamide group gives rise to two characteristic stretching vibrations for the S=O bonds, typically appearing in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group is usually observed in the region of 3350–3250 cm⁻¹.
The formyl group (–CHO) will exhibit a strong C=O stretching band, typically in the range of 1740–1720 cm⁻¹. A characteristic C-H stretching vibration for the aldehyde proton is also expected to appear as one or two bands in the region of 2850–2750 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1370–1330 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1180–1160 |
| Sulfonamide (N-H) | Stretch | 3350–3250 |
| Formyl (C=O) | Stretch | 1740–1720 |
| Formyl (C-H) | Stretch | 2850–2750 |
| Pyridine Ring | C=N and C=C Stretches | ~1600–1400 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would provide definitive proof of its molecular structure, including the conformation of the sulfonamide group relative to the pyridine ring.
The crystal structure also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the physical properties of the solid and can influence its biological activity.
In sulfonamides, the N-H and S=O groups are potent hydrogen bond donors and acceptors, respectively. Therefore, it is expected that this compound would form extensive hydrogen bonding networks in the solid state. The pyridine ring and the formyl group can also participate in various non-covalent interactions, leading to the formation of complex supramolecular assemblies. Understanding these interactions is fundamental to crystal engineering and the design of new materials with desired properties.
Tautomerism and Isomerism in the Crystalline State
Tautomerism:
A significant tautomeric relationship in sulfonamides is the equilibrium between the sulfonamide and sulfonimide forms. nih.govnih.gov In the crystalline state, the sulfonamide form is generally predominant. nih.govnih.gov Theoretical calculations on similar molecules have shown that while both tautomers can coexist, the sulfonamide form is typically more stable. nih.govnih.gov The prevalence of the sulfonimide form may increase with the polarity of the solvent in solutions. nih.govnih.gov The specific tautomeric equilibrium in solid this compound would be influenced by the electronic effects of the formyl group and the pyridine ring, as well as the intermolecular interactions within the crystal lattice.
Isomerism and Polymorphism:
Isomerism in pyridine sulfonamides can arise from the different substitution patterns on the pyridine ring. For instance, the crystal structures of 2-, 3-, and 4-pyridinesulfonamide exhibit distinct packing arrangements and hydrogen bonding motifs. lookchem.com The 2-pyridinesulfonamide isomer, structurally closest to the title compound, is noted to form a helical structure. lookchem.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides. lookchem.com These different crystalline arrangements, or polymorphs, can exhibit varied physical properties. The formation of specific polymorphs is dictated by factors such as solvent of crystallization and temperature. The molecular interactions, particularly hydrogen bonds involving the sulfonamide group and the pyridine nitrogen, play a crucial role in the stability and structure of these polymorphs. lookchem.com While specific polymorphs of this compound have not been detailed in the literature reviewed, it is a critical consideration in its solid-state characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule and understanding its conjugation system. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic pyridine ring, formyl group, and sulfonamide moiety.
The pyridine ring itself typically exhibits strong π → π* transitions. The presence of the electron-withdrawing formyl and sulfonamide groups is expected to modulate the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). The conjugated system, encompassing the pyridine ring and the formyl group, will likely result in a prominent π → π* absorption band at a longer wavelength, indicative of the extended π-electron network.
The carbonyl group of the formyl substituent and the nitrogen and oxygen atoms of the sulfonamide group possess non-bonding electrons (n-electrons). Consequently, lower energy n → π* transitions are also anticipated. These transitions are typically of lower intensity compared to π → π* transitions.
A hypothetical UV-Vis absorption data table for this compound, based on the analysis of its functional groups, is presented below. It is important to note that these are expected values and require experimental verification.
| Expected Electronic Transition | Associated Chromophore | Anticipated Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | Pyridine ring and formyl group conjugation | 250-350 | High |
| n → π | Carbonyl of formyl group | 300-400 | Low to Medium |
| n → π* | Sulfonamide group | Shorter wavelength UV region | Low |
Chromatographic Techniques (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating the target compound from starting materials, byproducts, and degradation products.
Thin Layer Chromatography (TLC):
TLC is a rapid and cost-effective method for qualitative analysis. For this compound, a silica (B1680970) gel plate would likely serve as the stationary phase, leveraging the polar nature of the compound. The mobile phase would typically be a mixture of a nonpolar and a polar solvent, with the ratio adjusted to achieve optimal separation. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is dependent on the specific stationary and mobile phases used. Visualization can be achieved under UV light, owing to the aromatic nature of the compound.
High-Performance Liquid Chromatography (HPLC):
HPLC offers superior resolution and quantification capabilities for purity assessment. A reversed-phase HPLC method would be suitable for this compound, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions.
A representative table of chromatographic conditions for the analysis of sulfonamides is provided below. These conditions would need to be optimized for the specific analysis of this compound.
| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F254 | C18 column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Detection | UV light (254 nm) | UV at λmax (e.g., 270 nm) |
| Analyte Parameter | Retention Factor (Rf) | Retention Time (Rt) |
These chromatographic techniques are crucial for ensuring the quality and purity of this compound in research and development.
Future Directions and Emerging Research Avenues for 5 Formylpyridine 2 Sulfonamide Based Chemistry
Development of Highly Selective and Potent Small Molecule Modulators
A primary future direction lies in the rational design of highly selective and potent small molecule modulators targeting specific biological pathways implicated in disease. The inherent structural features of the 5-Formylpyridine-2-sulfonamide core make it an excellent starting point for generating derivatives that can act as inhibitors or modulators of various enzymes and receptors.
Research efforts are increasingly focused on leveraging this scaffold to target key proteins in oncology, infectious diseases, and inflammatory conditions. For instance, pyridine-sulfonamide hybrids have been investigated as inhibitors of critical cancer-related enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), carbonic anhydrases (CAs), and the PI3K/mTOR signaling pathway. researchgate.netmdpi.comnih.gov One study reported a pyridine-sulfonamide hybrid (Compound VIIb) that potently inhibited VEGFR-2 with an IC50 value of 3.6 μM, which is more potent than the standard drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov Another area of interest is the development of derivatives targeting microbial enzymes like dihydrofolate reductase, building on findings that some pyridine-based sulfonamides exhibit potent antimicrobial activity. nih.govacs.org The aldehyde group at the 5-position serves as a crucial synthetic handle for creating diverse libraries of compounds, allowing for fine-tuning of steric and electronic properties to achieve high selectivity and potency for the intended biological target.
Table 1: Examples of Pyridine-Sulfonamide Derivatives as Small Molecule Modulators
| Compound | Target | Potency (IC50/Ki) | Disease Area |
|---|---|---|---|
| Compound VIIb | VEGFR-2 | 3.6 μM | Cancer |
| Compound 7 | Carbonic Anhydrase IX | 253 nM | Cancer |
| Compound 1f | Carbonic Anhydrase I (hCA I) | Potent Ki, selective over hCA II | Various |
| Compound 15d | Hsp90α | 4.48 µg/mL | Antiviral |
Integration into Prodrug Design and Targeted Delivery Strategies (Conceptual)
The concept of integrating the this compound scaffold into prodrug design offers a promising strategy to overcome challenges in drug delivery, such as poor bioavailability or lack of site specificity. nih.govscilit.com A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov
Conceptually, the sulfonamide or the formyl group of this compound could be chemically modified to create a prodrug. For example, the sulfonamide nitrogen could be acylated with a promoiety that is cleaved by specific enzymes at the target site. A more advanced "targeted-prodrug" approach could involve attaching a ligand that is recognized by a specific membrane transporter, such as the peptide transporter PEPT1, which is highly expressed in the small intestine. mdpi.com This strategy could enhance oral absorption and targeted delivery. nih.govmdpi.com For instance, a dipeptide could be linked to the scaffold, creating a conjugate that hijacks the PEPT1 transporter for efficient uptake, after which intracellular enzymes would cleave the linker to release the active sulfonamide derivative. mdpi.com This approach holds potential for delivering therapeutics more efficiently and minimizing off-target effects. nih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging paradigm to address this complexity. nih.govwiley-vch.de The sulfonamide scaffold is well-suited for developing such multi-target directed ligands due to its broad range of bioactivity. nih.gov
Future research can focus on designing this compound derivatives that simultaneously inhibit multiple key targets. For example, in cancer therapy, a single compound could be engineered to inhibit both VEGFR-2 (to block angiogenesis) and a kinase in a crucial cell proliferation pathway, such as PI3K or mTOR. researchgate.net The structural versatility of the pyridine-sulfonamide core allows for the incorporation of different pharmacophoric features necessary for binding to distinct targets. nih.gov This approach could lead to more effective therapies for complex diseases by hitting multiple nodes in a disease network. nih.gov
Advancements in Asymmetric Synthesis and Chiral Induction for Stereoselective Analogue Production
Many biological targets are chiral, meaning they interact differently with the stereoisomers (enantiomers) of a drug molecule. Therefore, the ability to produce stereochemically pure compounds is critical in drug development. Future work on this compound will likely involve advancements in asymmetric synthesis to produce chiral analogues with high enantiomeric purity.
The formyl group on the pyridine (B92270) ring is an ideal site for introducing a chiral center via reactions such as asymmetric additions or reductions. Methodologies using chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of these transformations. mcgill.canih.govmdpi.com For instance, asymmetric condensation reactions using organocatalysts could be used to synthesize chiral sulfinate esters from sulfonamide-derived precursors, which can then be converted into a variety of other sulfur-based chiral pharmacophores. nih.gov Developing robust and scalable asymmetric synthetic routes will be essential for producing single-enantiomer derivatives of this compound, enabling detailed investigation of their structure-activity relationships and maximizing therapeutic potential while minimizing potential side effects associated with the unwanted stereoisomer.
Application as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold can be adapted to create valuable chemical probes for target identification and validation. The aldehyde functionality is particularly useful as it can be readily derivatized to attach reporter tags such as fluorophores or biotin.
For example, a fluorescent dye could be attached to the formyl group, creating a fluorescent probe. nih.gov If the parent sulfonamide derivative has a high affinity for a specific protein, the probe could be used to visualize the localization of that protein within cells via fluorescence microscopy. nih.gov Furthermore, the scaffold could be used to design covalent probes. Sulfonyl fluorides, for instance, have been developed as chemical probes that can covalently bind to specific residues like histidine in proteins, enabling target engagement studies and aiding in the discovery of new modulators. rsc.org Such tools derived from this compound would be invaluable for dissecting complex biological pathways and accelerating drug discovery.
Novel Green Chemistry Approaches for Sustainable Synthesis and Derivatization
As the pharmaceutical industry moves towards more sustainable practices, the development of green chemistry approaches for the synthesis and derivatization of this compound is a critical future direction. mdpi.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it
Future research will likely explore methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.in Solvent-free or mechanochemical approaches, where reactions are conducted by grinding solids together, offer another avenue to minimize environmental impact by avoiding the use of large quantities of volatile organic solvents. rsc.org The use of safer, more sustainable reagents and catalysts, and the design of one-pot, multi-component reactions will also be key. rasayanjournal.co.in These approaches not only reduce the environmental footprint but can also lead to higher yields, simpler work-up procedures, and more cost-effective production of this compound and its derivatives. rasayanjournal.co.inrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
